molecular formula C19H22O3 B14989340 3-tert-butyl-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one

3-tert-butyl-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B14989340
M. Wt: 298.4 g/mol
InChI Key: ODCYLCYNFJYAKW-UHFFFAOYSA-N
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Description

3-tert-butyl-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes It is characterized by a fused ring system consisting of a furan ring and a chromene ring, with various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under acidic or basic conditions For instance, the reaction of a substituted phenol with a furan derivative in the presence of a Lewis acid catalyst can lead to the formation of the furochromene core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, bases (e.g., sodium hydroxide, potassium carbonate)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carbonylated derivatives, while reduction can yield alcohols. Substitution reactions can introduce various alkyl or aryl groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-tert-butyl-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-butyl-9-methyl-5-phenylfuro[3,2-g]chromen-7-one
  • 3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-ylpropanoic acid

Uniqueness

Compared to similar compounds, 3-tert-butyl-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl, methyl, and propyl groups can affect the compound’s lipophilicity, steric hindrance, and overall molecular interactions, making it distinct from other furochromene derivatives.

Properties

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

3-tert-butyl-9-methyl-5-propylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C19H22O3/c1-6-7-12-8-16(20)22-18-11(2)17-14(9-13(12)18)15(10-21-17)19(3,4)5/h8-10H,6-7H2,1-5H3

InChI Key

ODCYLCYNFJYAKW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C

Origin of Product

United States

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